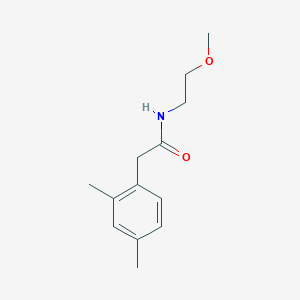![molecular formula C14H18FN3O3 B5371662 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as Fmoc-Lys(Me,Boc)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biological studies.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
This compound(Me,Boc)-OH has been shown to have antimicrobial activity against a range of bacterial strains. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound(Me,Boc)-OH has been used in the development of drug delivery systems, which can improve the efficacy and safety of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH is its ease of synthesis and availability. It is also stable under a range of conditions, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound(Me,Boc)-OH is its relatively high cost compared to other building blocks for peptide synthesis.
Direcciones Futuras
There are several future directions for the use of 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH in scientific research. These include:
1. Development of novel antimicrobial peptides using this compound(Me,Boc)-OH as a building block.
2. Investigation of the mechanism of action of this compound(Me,Boc)-OH and its interaction with biological molecules.
3. Development of drug delivery systems using this compound(Me,Boc)-OH to improve the efficacy and safety of drugs.
4. Exploration of the potential applications of this compound(Me,Boc)-OH in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
This compound(Me,Boc)-OH is a chemical compound that has potential applications in drug development and biological studies. Its ease of synthesis and availability make it a useful building block for peptide synthesis, and its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of this compound(Me,Boc)-OH and its potential applications in various fields.
Métodos De Síntesis
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH can be synthesized through a series of chemical reactions. The first step involves the protection of the amino group of lysine with a Boc (tert-butoxycarbonyl) group. The second step involves the introduction of a methyl group on the side chain of lysine. The third step involves the protection of the newly introduced methyl group with a Fmoc (9-fluorenylmethoxycarbonyl) group. The final step involves the removal of the Boc and Fmoc groups to obtain this compound(Me,Boc)-OH.
Aplicaciones Científicas De Investigación
2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide(Me,Boc)-OH has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides that contain lysine with a methyl group on the side chain. This compound(Me,Boc)-OH has also been used in the development of antimicrobial peptides, which have potential applications in the treatment of bacterial infections.
Propiedades
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c1-21-10-3-2-9(11(15)6-10)8-18-5-4-17-14(20)12(18)7-13(16)19/h2-3,6,12H,4-5,7-8H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYAYSGGNCSPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5371583.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5371587.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)

![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)
![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)